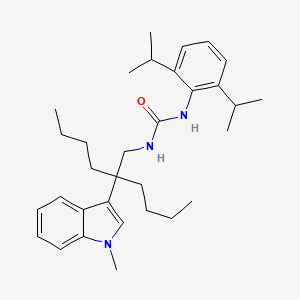
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both aromatic and aliphatic components, suggests potential for a wide range of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Preparation of the Isocyanate Intermediate: This step involves the reaction of 2,6-bis(1-methylethyl)phenyl isocyanate with a suitable reagent under controlled conditions.
Reaction with the Amine: The isocyanate intermediate is then reacted with 2-butyl-2-(1-methyl-1H-indol-3-yl)hexylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” can undergo various chemical reactions, including:
Oxidation: The aromatic and aliphatic components may be susceptible to oxidation under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly interesting for its biological activity.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Urea derivatives are known for their applications in drug development, particularly as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Urea, N-(2,6-diethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” lies in its specific substitution pattern on the aromatic rings and the presence of the indole moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
145131-34-6 |
|---|---|
Molekularformel |
C32H47N3O |
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
1-[2-butyl-2-(1-methylindol-3-yl)hexyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C32H47N3O/c1-8-10-19-32(20-11-9-2,28-21-35(7)29-18-13-12-15-27(28)29)22-33-31(36)34-30-25(23(3)4)16-14-17-26(30)24(5)6/h12-18,21,23-24H,8-11,19-20,22H2,1-7H3,(H2,33,34,36) |
InChI-Schlüssel |
JGRKFWYDBAQUSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


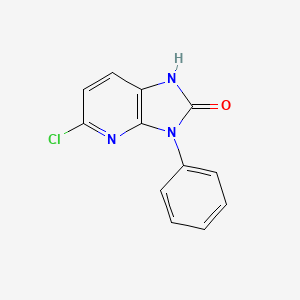
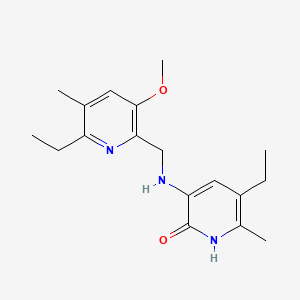

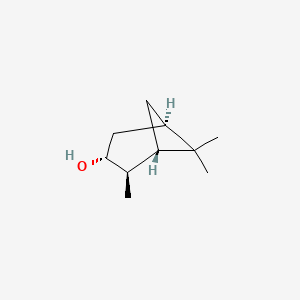
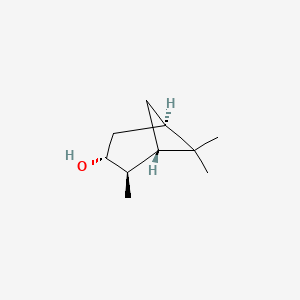

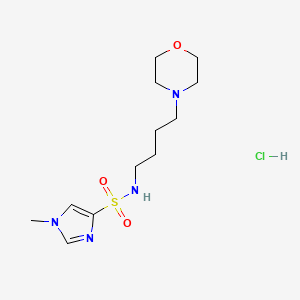
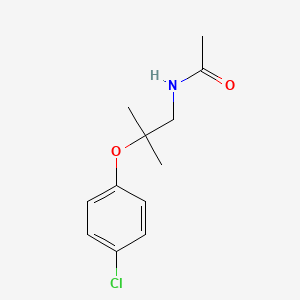

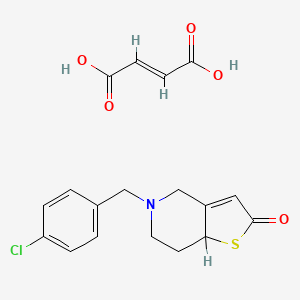

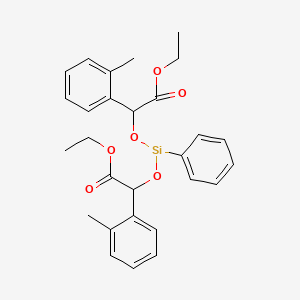
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)

